molecular formula C18H16ClNOS B11122668 3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11122668
M. Wt: 329.8 g/mol
InChI Key: ITFRFEXSLYBDNZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an amine, such as 2-ethyl-6-methylaniline, under appropriate conditions.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: It is used in the development of advanced materials with specific electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H16ClNOS

Molecular Weight

329.8 g/mol

IUPAC Name

3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNOS/c1-3-12-8-6-7-11(2)16(12)20-18(21)17-15(19)13-9-4-5-10-14(13)22-17/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

ITFRFEXSLYBDNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Origin of Product

United States

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